Clonidine - 4205-90-7

Clonidine

Catalog Number: EVT-263892
CAS Number: 4205-90-7
Molecular Formula: C9H9Cl2N3
Molecular Weight: 230.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clonidine, chemically known as 2-(2,6-Dichlorophenylimino)imidazolidine hydrochloride, is an imidazoline derivative with significant activity as an alpha-2 adrenergic receptor agonist. [, ] It serves as a valuable tool in scientific research, particularly in studies related to the sympathetic nervous system, pain modulation, and various physiological processes.

Future Directions
  • Further Elucidation of Receptor Subtype Specificity: While clonidine is known to primarily act on alpha-2A adrenergic receptors, more research is needed to fully understand its interactions with other receptor subtypes, including imidazoline receptors. [, ]
  • Exploration of Novel Therapeutic Applications: Continued research on the effects of clonidine in various physiological systems may lead to the discovery of novel therapeutic applications beyond its current uses in hypertension, pain management, and opioid withdrawal. []
  • Development of Clonidine Analogs with Improved Specificity: The development of clonidine analogs with greater selectivity for specific receptor subtypes could enhance its therapeutic efficacy and minimize potential side effects. []

N,N'-Dimethylclonidine

  • Compound Description: N,N'-Dimethylclonidine (1,3-dimethyl-2-(2,6-dichlorophenylimino) imidazolidine) is a dimethylated analog of clonidine. [] Similar to clonidine, it is primarily metabolized in the imidazolidine ring. [] Studies have shown that N,N'-Dimethylclonidine is metabolized through a similar pathway as clonidine, resulting in the formation of corresponding metabolites, including p-hydroxy-N,N-dimethylclonidine, N,N'-dimethylguanidine, 4,5-dehydro-N,N'dimethylclonidine, and 4-oxo-N,N'-dimethylclonidine. [] In addition to these metabolites, two hydroxylated products, 4-hydroxy-N,N'-dimethylclonidine and 4,5-dihydroxy-N,N'-dimethylclonidine, have also been identified. []
  • Relevance: N,N'-Dimethylclonidine is structurally similar to clonidine, with the addition of two methyl groups. [] This compound serves as a useful tool for investigating the metabolism of the imidazolidine ring in clonidine and its analogs. []

p-Hydroxyclonidine

  • Compound Description: p-Hydroxyclonidine is a metabolite of clonidine formed by the hydroxylation of the aromatic ring. []
  • Relevance: p-Hydroxyclonidine is a key metabolite of clonidine, highlighting the metabolic pathways of this drug. []

2,6-Dichlorophenylguanidine

  • Compound Description: 2,6-Dichlorophenylguanidine is a metabolite resulting from the cleavage of the imidazolidine ring in clonidine. []
  • Relevance: This compound is a significant metabolite of clonidine, indicating the metabolic breakdown pathways of the drug. []

4,5-Dehydroclonidine

  • Compound Description: 4,5-Dehydroclonidine is a metabolite formed during the metabolism of clonidine. [] It is also observed as a metabolite of N,N'-dimethylclonidine. []
  • Relevance: This compound is a common metabolite in the metabolic pathways of both clonidine and N,N'-dimethylclonidine. []

4-Oxoclonidine

  • Compound Description: 4-Oxoclonidine is another metabolite formed during the metabolism of both clonidine and N,N'-dimethylclonidine. []
  • Relevance: This shared metabolite provides further evidence for the similarities in the metabolic breakdown of clonidine and its dimethylated analog. []

4-Hydroxy-N,N'-dimethylclonidine

  • Compound Description: This compound is a hydroxylated metabolite specific to N,N'-dimethylclonidine and not observed in the metabolism of clonidine. []
  • Relevance: This metabolite highlights a difference in the metabolic pathways of clonidine and N,N'-dimethylclonidine, potentially due to the presence of the two methyl groups in the latter. []

4,5-Dihydroxy-N,N'-dimethylclonidine

  • Compound Description: This compound is another hydroxylated metabolite specific to N,N'-dimethylclonidine and not observed in the metabolism of clonidine. [] Studies suggest that its formation does not involve epoxidation as an intermediate step. []
  • Relevance: Similar to the previous compound, 4,5-dihydroxy-N,N'-dimethylclonidine, this metabolite further emphasizes the distinct metabolic pathways of N,N'-dimethylclonidine compared to clonidine. []

Yohimbine

  • Compound Description: Yohimbine is an alpha-2 adrenoceptor antagonist. [, , ] It has been shown to effectively counteract the synergistic interaction between ethanol and clonidine on loss of the righting reflex (LORR). [] In the study, yohimbine proved to be more effective than idazoxan, but the difference was not statistically significant. []
  • Relevance: Yohimbine's ability to block the effects of clonidine demonstrates the involvement of alpha-2 adrenoceptors in clonidine's mechanism of action. [, , ]

Piperoxane

  • Compound Description: Piperoxane is another alpha-adrenoceptor antagonist. [] In studies focusing on clonidine dependence in the guinea-pig isolated ileum, piperoxane elicited a response comparable to that elicited by phentolamine. []
  • Relevance: The similar effect of piperoxane to phentolamine in reversing the effects of clonidine withdrawal further supports the role of alpha-adrenoceptors in clonidine's mechanism of action. []

Propranolol

  • Compound Description: Propranolol is a beta-adrenergic receptor antagonist. [] Unlike yohimbine and piperoxane, propranolol was found to be inactive in eliciting a response during clonidine withdrawal in the guinea-pig isolated ileum study. []
  • Relevance: This finding suggests that the withdrawal effects observed with clonidine are primarily mediated through alpha-adrenoceptors and not beta-adrenoceptors. []

Idazoxan

  • Compound Description: Idazoxan is a mixed antagonist of imidazoline and alpha-2 adrenoceptors. [, ] It counteracted the synergistic interaction between ethanol and clonidine on LORR but was less effective than yohimbine. [] Further investigation revealed that idazoxan counteracted the hypotensive response to clonidine more effectively than yohimbine. []
  • Relevance: These findings suggest that both alpha-2 adrenoceptors and imidazoline receptors might be involved in clonidine's actions, with different contributions to specific effects. [, ]

Phentolamine

  • Compound Description: Phentolamine is an alpha-adrenoceptor antagonist. [] In the guinea-pig isolated ileum model, phentolamine was used to induce a contracture in preparations incubated with and without clonidine. [] The study demonstrated that incubation with clonidine led to a significantly increased response to phentolamine challenge. []
  • Relevance: This observation provided evidence for the development of dependence on clonidine, as the withdrawal from clonidine exposure resulted in an enhanced response to phentolamine. []

Bupivacaine

    Fentanyl

    • Compound Description: Fentanyl is a potent opioid analgesic. [, , ] One study found that oral clonidine at 4 μg/kg did not show a statistically significant difference in the need for rescue analgesia compared to intravenous fentanyl at 3 μg/kg. [] Another study demonstrated that adding intrathecal fentanyl to a combination of clonidine and bupivacaine further prolonged analgesia during cesarean section, but with increased sedation and pruritus. []

    Midazolam

    • Compound Description: Midazolam is a benzodiazepine with sedative and anxiolytic properties. [] In a study comparing oral clonidine to midazolam for postoperative pain management, a small trial found a reduction in the need for additional postoperative analgesia when clonidine premedication was given orally at 2 or 4 μg/kg compared to oral midazolam at 0.5 mg/kg. []
    • Relevance: This comparison suggests that clonidine may be a viable alternative to midazolam for specific premedication purposes in children. []
    Source and Classification

    Clonidine is classified as an alpha-2 adrenergic agonist, which means it primarily stimulates alpha-2 adrenergic receptors in the central nervous system. The chemical name for clonidine is 2-((2,6-dichlorophenyl)amino)-2-imidazoline hydrochloride. It is indicated for the treatment of hypertension and has additional uses in managing attention deficit hyperactivity disorder (ADHD), Tourette syndrome, and certain types of pain management .

    Synthesis Analysis

    The synthesis of clonidine involves several steps, typically starting from 2,6-dichloroaniline. The following outlines a common synthetic route:

    1. Formation of Isothiocyanate: 2,6-Dichloroaniline reacts with thiophosgene to yield 2,6-Dichloro-4-nitrophenyl-isothiocyanate.
    2. Preparation of Thiourea Complex: The isothiocyanate is then reacted with ethylenediamine to form a thiourea complex.
    3. Cyclization: This complex undergoes cyclization through heating in a solvent to form the nitroclonidine intermediate.
    4. Reduction: The nitro group is reduced to an amino group using hydrogen in the presence of a catalyst (e.g., Raney nickel), yielding 4-aminoclonidine dihydrochloride.
    5. Final Steps: The dihydrochloride salt can be converted to the monohydrochloride form through recrystallization processes .

    This method is notable for being shorter and safer compared to previous synthesis techniques.

    Molecular Structure Analysis

    Clonidine has the molecular formula C₉H₉Cl₂N₃ and a molecular weight of approximately 230.094 g/mol. Its structure features:

    • A dichlorophenyl group attached to an imidazoline ring.
    • The presence of two chlorine atoms at the 2 and 6 positions on the phenyl ring enhances its pharmacological activity.

    The compound's three-dimensional conformation allows it to effectively bind to alpha-adrenergic receptors, facilitating its therapeutic effects .

    Chemical Reactions Analysis

    Clonidine participates in several key chemical reactions:

    1. Reduction Reactions: Clonidine can be synthesized from nitro precursors through catalytic hydrogenation.
    2. Hydrochloride Formation: It can form hydrochloride salts that are more soluble in water, enhancing its bioavailability.
    3. Metabolism: Clonidine undergoes metabolic transformations primarily via hydroxylation by cytochrome P450 enzymes (CYP1A2, CYP3A4) in the liver .
    Mechanism of Action

    Clonidine acts as an agonist at alpha-2 adrenergic receptors located in the central nervous system. Its mechanism includes:

    • Inhibition of Sympathetic Outflow: By stimulating these receptors, clonidine reduces the release of norepinephrine and other neurotransmitters that promote sympathetic nervous system activity.
    • Vasodilation: This action leads to decreased peripheral vascular resistance and lower blood pressure.
    • Pain Modulation: In pain management contexts, clonidine may inhibit pain transmission pathways within the spinal cord by enhancing descending inhibitory signals .
    Physical and Chemical Properties Analysis

    Clonidine exhibits several important physical and chemical properties:

    • Solubility: It is soluble in water and alcohol but poorly soluble in organic solvents.
    • Stability: Clonidine is stable under normal conditions but should be protected from light to prevent degradation.
    • Half-Life: The elimination half-life varies between 6 to 23 hours depending on administration routes (oral or epidural) and individual patient factors .
    Applications

    Clonidine has a wide range of clinical applications:

    1. Hypertension Management: Primarily used for lowering blood pressure.
    2. Attention Deficit Hyperactivity Disorder: Approved for use in children with ADHD as part of a comprehensive treatment plan.
    3. Pain Management: Utilized as an adjunct therapy for severe cancer-related pain and other pain syndromes.
    4. Withdrawal Symptoms: Effective in managing withdrawal symptoms from opioids and other substances.
    5. Other Uses: Includes treatment for hot flashes associated with menopause and as part of migraine prophylaxis strategies .
    Introduction to Clonidine: Historical Development and Pharmacological Classification

    Discovery and Evolution as a Centrally Acting α₂-Adrenergic Agonist

    Clonidine was first synthesized in 1961 as part of a search for novel nasal decongestants among imidazoline derivatives. Initial clinical observations revealed its unexpected hypotensive effects, which redirected research toward cardiovascular applications. By 1966, clonidine was repurposed and approved for hypertension management in Europe, with subsequent U.S. Food and Drug Administration approval following. The compound’s mechanism was elucidated in the 1970s when studies demonstrated its agonism at presynaptic α₂-adrenergic receptors in the brainstem’s rostral ventrolateral medulla and nucleus tractus solitarii. This action inhibits norepinephrine release, reducing central sympathetic outflow and peripheral vascular resistance [1] [4] [8].

    Gold and colleagues later identified clonidine’s capacity to modulate locus coeruleus hyperactivity, explaining its efficacy in opioid withdrawal. This pivotal work established clonidine’s role beyond hypertension, particularly in autonomic regulation. By the 1980s, clinical trials confirmed its utility in attenuating withdrawal symptoms from opioids, alcohol, and nicotine through suppression of noradrenergic surge pathways [8] [10].

    Table 1: Historical Milestones in Clonidine Development

    YearEventSignificance
    1961Synthesis as an imidazoline derivativeInitial development as a decongestant
    1966First clinical use as an antihypertensiveRepurposing based on hypotensive side effects
    1970sIdentification of α₂-adrenergic receptor agonism in the brainstemMechanistic explanation for sympatholytic effects
    1980sValidation for opioid/alcohol withdrawal managementExpansion into addiction therapeutics
    2010FDA approval for extended-release formulation in ADHDParadigm shift toward neuropsychiatric applications

    Structural and Functional Classification Within Imidazoline Derivatives

    Clonidine (chemical name: N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine) belongs to the imidazoline class of compounds, characterized by a heterocyclic imidazole ring. Its biochemical properties stem from structural modifications that enhance central nervous system penetration. The molecule’s lipophilicity (log P ≈ 1.6) facilitates blood-brain barrier transit, approaching the optimal value of 2.0 for central activity [8] [2]. Functionally, clonidine binds both α₂-adrenergic receptors and imidazoline I₁-receptors:

    • α₂-Adrenergic Agonism: Preferentially activates the α₂A receptor subtype (α₂A:α₁ selectivity ratio of 200:1), suppressing norepinephrine release in the prefrontal cortex. This underlies its hypotensive and attentional effects [2] [8].
    • Imidazoline I₁-Receptor Interaction: Contributes to vasodepressor responses via the rostral ventrolateral medulla. This dual-receptor engagement distinguishes clonidine from later agents like lofexidine, which exhibits higher α₂A specificity [6] [8].

    Structurally, the paraposition amino group differentiates clonidine from analogs like apraclonidine, limiting peripheral side effects while preserving central actions. Molecular studies confirm clonidine’s partial agonist activity at α₂-receptors, enabling functional selectivity in various tissues [2] [6].

    Table 2: Pharmacological Profile of Clonidine

    TargetAffinityFunctional EffectTherapeutic Relevance
    α₂A-Adrenergic receptorHigh (Kd = 0.5 nM)Inhibits norepinephrine release; reduces sympathetic toneHypertension, ADHD, withdrawal symptom control
    Imidazoline I₁ receptorModerateModulates central vasomotor centers; enhances GABAergic signalingAugmented hypotension; anxiolytic potential
    Opioid receptor systemsIndirectAttenuates locus coeruleus hyperactivity during withdrawalOpioid detoxification

    Regulatory Approvals and Shifts in Clinical and Research Paradigms

    Clonidine’s regulatory trajectory reflects evolving understanding of its mechanisms. Initial approvals for hypertension (1960s–1970s) were followed by decades of off-label use in neuropsychiatry. In 2010, the U.S. Food and Drug Administration granted formal approval for extended-release clonidine (Kapvay®) as monotherapy or adjunct treatment for pediatric attention deficit hyperactivity disorder, validating clinical research on prefrontal cortex modulation [1] [4].

    Epidural clonidine received approval in 1996 for refractory cancer pain, capitalizing on its spinal cord-mediated analgesia via dorsal horn α₂-receptors. This application represented a critical shift toward targeted neurological interventions [1] [4]. Research paradigms have since expanded to investigate novel formulations:

    • Transdermal patches (e.g., Catapres-TTS®) for sustained delivery, improving adherence in chronic conditions.
    • Investigational roles in Tourette syndrome, restless legs syndrome, and diabetic neuropathy, supported by the Early Phase Pain Investigation Clinical Network [7] [4].

    Current research focuses on receptor-specific derivatives and light-activated "adrenoswitches," with clinical trials exploring applications in neuroinflammatory disorders and behavioral addictions. These developments underscore clonidine’s transition from a cardiovascular agent to a multifunctional neuromodulator [5] [8] [9].

    Properties

    CAS Number

    4205-90-7

    Product Name

    Clonidine

    IUPAC Name

    N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

    Molecular Formula

    C9H9Cl2N3

    Molecular Weight

    230.09 g/mol

    InChI

    InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14)

    InChI Key

    GJSURZIOUXUGAL-UHFFFAOYSA-N

    SMILES

    C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl

    Solubility

    Insoluble in water
    4.80e-01 g/L

    Synonyms

    Catapres
    Catapresan
    Catapressan
    Chlophazolin
    Clofelin
    Clofenil
    Clonidine
    Clonidine Dihydrochloride
    Clonidine Hydrochloride
    Clonidine Monohydrobromide
    Clonidine Monohydrochloride
    Clopheline
    Dihydrochloride, Clonidine
    Dixarit
    Gemiton
    Hemiton
    Hydrochloride, Clonidine
    Isoglaucon
    Klofelin
    Klofenil
    M 5041T
    M-5041T
    M5041T
    Monohydrobromide, Clonidine
    Monohydrochloride, Clonidine
    ST 155
    ST-155
    ST155

    Canonical SMILES

    C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.